molecular formula C8H13Cl2N3O B1497207 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 62260-00-8

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B1497207
CAS No.: 62260-00-8
M. Wt: 238.11 g/mol
InChI Key: JBAHNMCTZNQBNX-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in the design of small-molecule inhibitors for various biological targets . Compounds based on this core structure have been investigated for their potential as mTOR and PI3 kinase inhibitors, which are critical pathways in oncology research . Furthermore, structurally related tetrahydropyridothienopyrimidine analogues have demonstrated potent cytotoxic and anti-angiogenic activity in scientific studies, functioning through mechanisms such as the inhibition of VEGFR-2 phosphorylation and the induction of apoptosis in cancer cell lines . The dihydrochloride salt form typically enhances the compound's aqueous solubility, making it more suitable for in vitro biological testing. Researchers value this scaffold for its versatility and potential in developing novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-5-10-7-4-9-3-2-6(7)8(12)11-5;;/h9H,2-4H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHNMCTZNQBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNC2)C(=O)N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857360
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-00-8
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of this compound are the extracellular signal-regulated kinases (Erks), specifically Erk2. These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival.

Biochemical Pathways

The inhibition of Erk2 affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. The knockdown of phospho-RSK levels indicates a disruption in the downstream signaling of the MAPK/Erk pathway.

Result of Action

The molecular effect of the compound’s action is the inhibition of Erk2 and the reduction of phospho-RSK levels. On a cellular level, this can lead to the suppression of cell proliferation and potentially induce cell death, given the role of Erk2 in these processes.

Biochemical Analysis

Biochemical Properties

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s role in various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects are critical for understanding how the compound impacts cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At high doses, it may lead to adverse effects, including toxicity and cellular damage. These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C8H12ClN3
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 1187830-72-3

Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit a variety of biological activities. These compounds often interact with multiple biological targets, including enzymes and receptors involved in critical cellular processes. The specific mechanism of action for this compound has not been fully elucidated but is suspected to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Studies have reported that derivatives of pyrido[3,4-d]pyrimidines demonstrate significant antitumor properties. For instance:

  • Case Study : A derivative similar to 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one showed cytotoxic effects against various cancer cell lines. The compound induced apoptosis and arrested the cell cycle at the G2/M phase in HL-60 human leukemia cells at concentrations as low as 4.4 µM .

Antiparasitic Activity

Research has highlighted the antiparasitic potential of similar compounds. For example:

  • Findings : Compounds with structural similarities exhibited EC50 values in the nanomolar range against Plasmodium falciparum, indicating potent antimalarial activity .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineEC50 (μM)Reference
AntitumorHL-60 (human leukemia)4.4
AntiparasiticPlasmodium falciparum0.004
AntiviralHCV NS5B PolymeraseNot specified

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Metabolic Stability : Similar compounds have shown variable metabolic stability in human liver microsomes, which is crucial for their efficacy and safety profiles .
  • Toxicity Assessment : The compound has been classified under acute toxicity categories; thus careful evaluation is necessary in preclinical studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. This mechanism is particularly relevant in the development of targeted cancer therapies.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Pharmacological Applications

Antimicrobial Activity
There is growing interest in the antimicrobial properties of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biochemical Research Applications

Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding enzyme mechanisms and developing enzyme-targeted therapies.

Proteomics Research
In proteomics, this compound is utilized in various assays to study protein interactions and modifications. Its biochemical properties facilitate the exploration of protein functions and their roles in cellular processes.

Case Studies

  • Study on Anticancer Properties
    • Objective : To evaluate the anticancer effects of tetrahydropyrido[3,4-d]pyrimidine derivatives.
    • Findings : The study found that specific derivatives significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
    • : These findings support further development of these compounds as potential anticancer agents.
  • Neuroprotection Research
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Findings : The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures.
    • : The results indicate its potential use in neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride can be elucidated through comparisons with related pyrimidinone derivatives. Key differences in substituent placement, ring saturation, and salt forms influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Substituents/Ring System Molecular Weight (g/mol) Biological Activity (EC50) Key Properties/Applications References
This compound 2-methyl, [3,4-d]-fused ring, dihydrochloride ~287.2 (free base) Not reported GPR119 agonist candidate; high solubility
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride 3-methyl, [3,4-d]-fused ring, dihydrochloride ~287.2 (free base) Not reported Structural isomer; potential solubility differences
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride (ST-4101) Unsubstituted, [4,3-d]-fused ring, hydrochloride ~215.7 (free base) Not reported Altered ring fusion; 95% purity
7-Substituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (GPR119 agonist) 7-substituent, [3,4-d]-fused ring Variable EC50: 40 nM – 14 µM Potent GPR119 agonist; substituent-dependent activity
2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride 2-amino, [3,4-d]-fused ring, dihydrochloride ~274.1 (free base) Not reported Amino group enhances hydrogen bonding
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidinone Thienopyrimidinone with coumarin-thiazolidinone 427.4 (free base) Not reported Multi-functional; IR/NMR characterized

Key Comparisons

Substituent Position and Biological Activity The methyl group position (2- vs. 3-) in pyrido[3,4-d]pyrimidinones may alter steric and electronic interactions with target receptors. For instance, 7-substituted analogs exhibit EC50 values as low as 40 nM for GPR119, suggesting that substituent placement critically impacts potency .

Ring Fusion and Physicochemical Properties Compounds with [3,4-d] vs. [4,3-d] ring fusion (e.g., ST-4098 vs. ST-4101 ([4,3-d] system) is reported at 95% purity, comparable to the target compound’s analogs .

Salt Forms and Solubility Dihydrochloride salts (e.g., target compound and 3-methyl analog) generally exhibit higher aqueous solubility than free bases or monohydrochlorides, a critical factor for in vivo applications .

Synthetic Complexity The synthesis of coumarin-thiazolidinone hybrids () involves multi-component reactions, whereas simpler pyrimidinones (e.g., ST-4098) may be synthesized via direct cyclization, highlighting trade-offs between structural complexity and synthetic yield .

Research Findings and Implications

  • Analytical Characterization : IR and NMR data from analogous compounds (e.g., ) provide a benchmark for verifying the target compound’s purity and structure .
  • Future Directions : Comparative studies on methyl-substituted isomers (2- vs. 3-) could elucidate structure-activity relationships, while salt form optimization may enhance bioavailability.

Preparation Methods

Synthesis from Methyl 2-Acetylpyridine-4-carboxylate Derivatives

A key intermediate for the synthesis of related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is prepared from methyl 2-acetylpyridine-4-carboxylate. This involves:

  • Hydrolysis of ester intermediates with lithium hydroxide to yield carboxylates.
  • Conversion to primary amides via acid chloride intermediates.
  • Ring closure using triethyl orthoformate to form the pyrido[3,4-d]pyrimidinone core (compound 34 in the referenced scheme).

This method allows for subsequent substitution reactions and functionalization at various positions on the heterocyclic ring system.

Protection and Functional Group Manipulation

  • Introduction of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups on the nitrogen atoms facilitates selective reactions.
  • Bromination and subsequent nucleophilic substitutions enable the introduction of amino or thiazole groups at specific ring positions.
  • Cross-coupling reactions (Stille and Suzuki) are employed to append pyrazolyl or thiazole moieties, expanding structural diversity.

These steps are crucial for accessing substituted derivatives and optimizing biological activity.

Cyclization via Reductive Methods

Reductive cyclization is a pivotal step in forming the tetrahydropyrido ring system:

  • Starting from nitrile-containing intermediates, hydrogenation with Raney nickel under pressure (e.g., 50 psi) in solvents like DMF leads to intramolecular cyclization.
  • The process converts nitrile groups to amines, which then cyclize to form the heterocyclic ring.
  • For example, 2-{N-[(2-amino-4-chloro-6-methoxypyrimidin-5-yl)methyl]-N-phenethylamino}acetonitrile undergoes reductive cyclization followed by treatment with trimethyliodosilane to yield the target compound or its analogs.

Salt Formation: Dihydrochloride Preparation

  • The final compound is often isolated as a dihydrochloride salt to improve physical properties.
  • This involves treatment with hydrochloric acid or related acid sources to protonate basic nitrogen atoms in the heterocycle.
  • The dihydrochloride form enhances solubility and stability, facilitating handling and further applications.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ester hydrolysis Lithium hydroxide, aqueous conditions High Conversion to carboxylate intermediate
Amide formation Acid chloride intermediate Moderate Precursor to ring closure
Cyclization Triethyl orthoformate High Formation of pyrido[3,4-d]pyrimidin-4(3H)-one
Protection with SEM-Cl Potassium carbonate, organic solvent High Protects nitrogen for selective reactions
Bromination Standard brominating agents Moderate Enables nucleophilic substitution
Cross-coupling (Stille/Suzuki) Pd-catalyst, boronic acids or stannanes Moderate Introduces heterocyclic substituents
Reductive cyclization Raney nickel, H2, DMF, 50 psi 60-70 Key step for ring closure
Salt formation HCl treatment Quantitative Formation of dihydrochloride salt

Mechanistic Insights and Challenges

  • The reductive cyclization proceeds via in situ formation of an amine intermediate, which undergoes intramolecular nucleophilic aromatic substitution to close the ring.
  • Attempts to substitute chlorides on the pyrimidine ring with hydroxide or other nucleophiles sometimes fail due to electronic factors, requiring alternative strategies such as methoxy substitution followed by cyclization.
  • Protection and deprotection steps are critical to avoid side reactions and to achieve regioselectivity.

Summary of Key Research Findings

  • The preparation of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride relies on multi-step synthetic sequences involving ester hydrolysis, amide formation, cyclization, protection, substitution, and reductive cyclization.
  • Cross-coupling reactions expand the scope of derivatives accessible from the core structure.
  • Reductive cyclization with Raney nickel is a reliable method to form the tetrahydropyrido ring system.
  • The dihydrochloride salt form improves compound handling and potential pharmaceutical applicability.
  • Challenges such as unsuccessful nucleophilic substitutions on certain positions require tailored synthetic approaches.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride and its intermediates?

The synthesis typically involves constructing the pyrido[3,4-d]pyrimidinone core via cyclization of substituted pyridine precursors, followed by methylation and dihydrochloride salt formation. Key steps include:

  • Core formation : Condensation of aminopyridine derivatives with carbonyl reagents under acidic or basic conditions (e.g., using potassium phosphate in water at 100°C) .
  • Substituent introduction : Alkylation or benzylation at the 2- or 7-position using reagents like 2-chloroethyl derivatives or benzyl halides .
  • Salt formation : Treatment with HCl gas or aqueous HCl to yield the dihydrochloride salt .
    Methodological Tip: Optimize reaction time and solvent polarity (e.g., DMF for nucleophilic substitutions) to improve yields .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., methyl at position 2) and hydrogenation of the tetrahydropyrido ring .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogs like 7-benzyl derivatives .
  • HPLC-MS : Assess purity (>95%) and detect byproducts from multi-step syntheses .
  • Elemental analysis : Verify dihydrochloride salt stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Catalyst selection : Use KI as a catalyst in nucleophilic substitutions to enhance reaction rates (e.g., thiol-alkylation in DMF) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Purification strategies : Gradient column chromatography or recrystallization from ethanol removes unreacted starting materials .
    Data Note: Yields for pyrido[3,4-d]pyrimidinone derivatives range from 60–85% under optimized conditions .

Q. What factors contribute to the variability in reported EC50 values for GPR119 modulation by analogs of this compound?

Discrepancies in EC50 values (50 nM to 14,000 nM) arise from:

  • Structural variations : Substitutions at the 6- or 7-position (e.g., 6-substituted vs. 7-benzyl analogs) alter receptor binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) and cAMP measurement protocols .
  • Salt forms : The dihydrochloride salt may exhibit altered solubility and bioavailability compared to free bases .
    Recommendation: Standardize assays using a reference agonist (e.g., oleoylethanolamide) to minimize variability .

Q. How do structural modifications influence biological activity in this compound class?

Substituent Position Biological Activity Reference
Methyl2Enhances metabolic stability
Benzyl7Increases GPR119 potency (EC50 ~50 nM)
Chloroethyl3Introduces alkylating activity (e.g., antitumor)
Key Insight: 7-Benzyl analogs show superior selectivity for GPR119 over sigma receptors due to steric effects .

Q. What computational approaches elucidate binding mechanisms with targets like GPR119 or sigma receptors?

  • Molecular docking : Predict interactions between the pyrimidinone core and conserved residues (e.g., Arg99 in GPR119) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
  • QSAR models : Correlate substituent electronegativity with EC50 values to guide lead optimization .

Q. How can researchers resolve discrepancies in biological activity data across in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-MS to detect inactive metabolites (e.g., oxidized pyrimidinone derivatives) .
  • Species-specific assays : Test analogs in humanized GPR119 mouse models to bridge translational gaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride

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